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molecular formula C10H11N3 B2676210 2-Methyl-4-(1H-pyrazol-1-yl)aniline CAS No. 727993-37-5

2-Methyl-4-(1H-pyrazol-1-yl)aniline

Cat. No. B2676210
M. Wt: 173.219
InChI Key: QJYXYKMDSQIDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427630B2

Procedure details

A solution of intermediate 82 (200 mg, 0.7 mmol), 1H-pyrazole (95 mg, 2 eq), CuI (133 mg, 1 eq), K2CO3 (290 mg, 2.1 eq) and (1R,2R)-diaminomethylcyclohexane (100 mg, 1 eq) in anh. NMP (1 mL), under N2, was heated at 150° C. for 6 hr. It was cooled down to r.t. and poured into water. EtOAc was added and the phases were separated. The aqueous layer was further extracted with EtOAc (2×10 mL). The combined organic extracts were dried over anh. Na2SO4, the solids were filtered and the solvent evaporated. The residue was purified by flash-chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound as a white solid (85.6 mg, 70%).
[Compound]
Name
intermediate 82
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
133 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[C:6]([O-])([O-])=O.[K+].[K+].CN[C@H:14]1[C@H:19]([NH:20]C)[CH2:18][CH2:17][CH2:16][CH2:15]1.O>CN1C(=O)CCC1.[Cu]I.CCOC(C)=O>[CH3:6][C:14]1[CH:15]=[C:16]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[CH:17]=[CH:18][C:19]=1[NH2:20] |f:1.2.3|

Inputs

Step One
Name
intermediate 82
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
95 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
290 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mg
Type
reactant
Smiles
CN[C@@H]1CCCC[C@H]1NC
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
CuI
Quantity
133 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anh. Na2SO4
FILTRATION
Type
FILTRATION
Details
the solids were filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-chromatography (silica gel, cHex/EtOAc 8:2)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85.6 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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